molecular formula C32H26N4O2 B12184036 N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12184036
M. Wt: 498.6 g/mol
InChI Key: GHEPKTOTJWPELR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a complex organic compound that features both indole and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized by reacting phthalic anhydride with hydrazine.

    Coupling Reaction: The benzylated indole and the phthalazine derivative are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to improve efficiency.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the indole and phthalazine rings.

    Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.

    Substitution: Substituted derivatives at the benzyl positions.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phthalazine moieties could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-indol-4-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the benzyl group on the phthalazine ring.

    N-(1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the benzyl group on the indole ring.

Uniqueness

N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the presence of benzyl groups on both the indole and phthalazine rings, which may enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(3-benzyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C32H26N4O2/c37-31(33-28-16-9-17-30-27(28)18-19-35(30)21-23-10-3-1-4-11-23)20-29-25-14-7-8-15-26(25)32(38)36(34-29)22-24-12-5-2-6-13-24/h1-19H,20-22H2,(H,33,37)

InChI Key

GHEPKTOTJWPELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)CC4=NN(C(=O)C5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

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